molecular formula C13H6Cl3NO B1396629 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile CAS No. 63747-05-7

4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile

Cat. No.: B1396629
CAS No.: 63747-05-7
M. Wt: 298.5 g/mol
InChI Key: IWEYIOCEZPXLHE-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile is a substituted phenoxybenzonitrile compound identified for its potent herbicidal activity . Research into this class of chemicals indicates they are effective for the control of broadleaf weeds and grasses, including species such as pigweed (Amaranthus), lambsquarters (Chenopodium), crabgrass (Digitaria), and barnyard grass (Echinochloa crus-galli) . The compound functions by interfering with essential physiological and biochemical processes in plants. For researchers studying environmental toxicology, related phenolic and phenoxy herbicides have been shown to exhibit toxicity by interfering with mitochondrial respiration in eukaryotic organisms, making them a subject of interest in toxicological assays . The dissipation and environmental fate of structurally similar herbicides can be studied in model ecosystems, with research showing that their removal from water can follow first-order kinetics, influenced by processes such as infiltration through sediment . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-2-(2,4-dichlorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3NO/c14-9-3-4-12(11(16)5-9)18-13-6-10(15)2-1-8(13)7-17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEYIOCEZPXLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC2=C(C=C(C=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30707818
Record name 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63747-05-7
Record name 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a herbicide.

    Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile involves its interaction with specific molecular targets. In the case of its use as a herbicide, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The compound is absorbed by the plant and translocated to the meristematic regions, where it disrupts normal cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several classes of chemicals, including phenoxy herbicides, antimicrobial agents, and other benzonitrile derivatives. Key comparisons include:

Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)
  • Structure: Contains a phenol group instead of benzonitrile.
  • Reactivity: Undergoes rapid oxidation by manganese oxides (e.g., MnO₂), yielding coupling products and quinones. The phenolic -OH group enhances adsorption to mineral surfaces, accelerating degradation .
  • Environmental Fate: Hydrophobic (log Kow ~4.76), leading to bioaccumulation in sediments. Its ether linkage can break down to release 2,4-dichlorophenol, a known toxicant .
Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic Acid)
  • Structure: A phenoxypropanoic acid herbicide.
  • Application : Used to control broadleaf weeds via auxin mimicry.
  • Reactivity : The carboxylic acid group enhances water solubility (log Kow ~2.9), facilitating soil mobility. Unlike the benzonitrile derivative, dichlorprop is ionizable, influencing its environmental persistence .
4-Chlorobenzonitrile
  • Structure : Simplifies to a single chlorinated benzonitrile.
  • Properties: Lacking the phenoxy group, it exhibits lower molecular weight (137.57 g/mol) and higher volatility. Used as an intermediate in pharmaceuticals and agrochemicals .

Physicochemical Properties and Environmental Behavior

Property 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile Triclosan Dichlorprop 4-Chlorobenzonitrile
Molecular Formula C₁₃H₇NOCl₂ C₁₂H₇Cl₃O₂ C₉H₈Cl₂O₃ C₇H₄ClN
Molecular Weight (g/mol) 264.11 289.54 235.06 137.57
Key Functional Groups Benzonitrile, dichlorophenoxy Phenol, dichlorophenoxy Carboxylic acid, phenoxy Benzonitrile, chloro
Log Kow ~4.3 (estimated) 4.76 2.9 1.8
Water Solubility Low (hydrophobic) 10 mg/L 350 mg/L 1,200 mg/L
Degradation Pathway Oxidation (likely via nitrile hydrolysis) Oxidative coupling Microbial degradation Photolysis

Notes:

  • The nitrile group in this compound may hydrolyze to carboxylic acids under alkaline conditions, altering toxicity .
  • Triclosan’s phenolic group facilitates adsorption to soils, whereas dichlorprop’s acidity promotes leaching .

Environmental and Toxicological Considerations

  • Persistence : The compound’s chlorinated aromatic structure suggests resistance to biodegradation, similar to triclosan. Its nitrile group may introduce unique metabolites, necessitating further ecotoxicological studies .

Biological Activity

4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile, commonly referred to as dichlobenil , is a synthetic herbicide primarily used for weed control in various agricultural and horticultural applications. Its chemical structure includes a chloro-substituted benzonitrile core and a dichlorophenoxy group, which contribute to its biological activity. This article reviews the biological activity of dichlobenil, focusing on its herbicidal properties, mechanisms of action, and potential environmental impacts.

  • Chemical Formula : C13H8Cl3NO
  • CAS Number : 63747-05-7
  • Molecular Weight : 269.57 g/mol

Herbicidal Properties

Dichlobenil functions primarily as a pre-emergent herbicide , inhibiting the growth of various broadleaf and grassy weeds. Its effectiveness stems from its ability to disrupt cell division in plants.

  • Mechanism of Action :
    • Dichlobenil inhibits the enzyme dihydrofolate reductase , which is crucial for DNA synthesis and cell division in plants .
    • The compound also interferes with the formation of microtubules during cell division, leading to abnormal growth patterns and eventual plant death .
  • Target Weeds :
    • Effective against species such as Echinochloa spp., Cynodon dactylon, and various broadleaf weeds .

Antimicrobial Activity

Research indicates that dichlobenil exhibits antimicrobial properties against certain bacterial strains:

  • Bacterial Inhibition :
    • Studies have shown that dichlobenil can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in controlling microbial populations in agricultural settings .

Environmental Impact

The environmental persistence of dichlobenil raises concerns regarding its ecological effects:

  • Toxicity :
    • Dichlobenil has been classified as moderately toxic to aquatic organisms, with potential bioaccumulation in aquatic food chains. Its transformation products can be more toxic than the parent compound .
  • Detection in Water Bodies :
    • Monitoring studies have detected dichlobenil in groundwater and surface water, indicating its mobility and persistence in the environment .

Case Studies

  • Field Trials :
    • Field trials conducted on agricultural lands treated with dichlobenil demonstrated significant reductions in weed biomass compared to untreated plots. The trials highlighted its effectiveness over multiple growing seasons with minimal phytotoxicity to crops .
  • Ecotoxicological Assessments :
    • Ecotoxicological studies revealed that dichlobenil poses risks to non-target species, including beneficial insects and aquatic organisms. The compound's degradation products were found to exhibit higher toxicity levels than dichlobenil itself, necessitating further investigation into its environmental fate .

Research Findings

StudyFocusFindings
Herbicidal EffectivenessDemonstrated significant inhibition of weed growth in treated plots.
Mechanism of ActionIdentified disruption of microtubule formation as a primary action pathway.
Antimicrobial PropertiesShowed inhibition against E. coli and S. aureus.
Environmental PersistenceDetected in groundwater; transformation products more toxic than parent compound.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-(2,4-dichlorophenoxy)benzonitrile, and how can yield and purity be maximized?

Methodological Answer: A common approach involves nucleophilic aromatic substitution, where 2,4-dichlorophenol reacts with a halogenated benzonitrile derivative. Key parameters include:

  • Solvent Choice : Acetonitrile is often used due to its polarity and ability to stabilize intermediates .
  • Reaction Time : Extended stirring (24+ hours) at ambient temperature improves substitution efficiency .
  • Purification : Recrystallization from ethanol or ethyl acetate enhances purity. Challenges in isolating intermediates (e.g., 2-(2,4-dichlorophenoxy)acetonitrile) may require column chromatography .

Q. How can researchers address challenges in characterizing this compound due to limited analytical data?

Methodological Answer: The compound’s structural complexity and lack of vendor-provided analytical data (e.g., Sigma-Aldrich’s disclaimer ) necessitate multi-technique validation:

  • NMR Spectroscopy : Compare 1^1H/13^13C NMR peaks with structurally similar compounds (e.g., 3,5-Dichloro-4-fluorobenzonitrile ).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calc. for C13_{13}H7_7Cl3_3NO: ~314.45 g/mol).
  • IR Spectroscopy : Identify nitrile (C≡N) stretches (~2220 cm1^{-1}) and aryl chloride vibrations (~750 cm1^{-1}) .

Q. What storage conditions ensure the stability of this compound for long-term studies?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides) and metals (risk of catalytic decomposition) .
  • Moisture Control : Use desiccants (e.g., silica gel) to suppress degradation via nucleophilic attack on the nitrile group.

Advanced Research Questions

Q. How can conflicting degradation data in environmental fate studies be resolved?

Methodological Answer: Discrepancies in half-life estimates under varying pH or UV exposure require:

  • Advanced Analytics : Use LC-MS/MS to track degradation products (e.g., 4-(2,4-dichlorophenoxy)butyric acid derivatives ).
  • Controlled Replicates : Conduct parallel experiments with deuterated solvents to rule out matrix effects.
  • Computational Modeling : Apply QSAR models to predict hydrolysis pathways based on electron-withdrawing substituents .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate LUMO energy to assess susceptibility to nucleophilic attack. Compare with analogs like 2-(4-Chlorophenoxy)benzonitrile (InChIKey: OAKRNCISUVTPPE-UHFFFAOYSA-N) .
  • Molecular Dynamics : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. How do substituent positions influence the compound’s ecological impact?

Methodological Answer:

  • Bioaccumulation Studies : Correlate logP values (estimated ~3.1) with toxicity in aquatic models (e.g., Daphnia magna).
  • Comparative Analysis : Contrast environmental persistence with 2-Chloro-4-(trifluoromethyl)benzonitrile, where fluorine substituents reduce half-life .

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